![molecular formula C9H13N3O5 B1638652 ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1001500-79-3](/img/structure/B1638652.png)
ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Overview
Description
Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the formula C₉H₁₃N₃O₅ . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a propanoate ester group . The pyrazole ring contains two nitrogen atoms, and the propanoate ester group includes an ethyl group and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³, a boiling point of 398.2±32.0 °C at 760 mmHg, and a flash point of 194.6±25.1 °C . It has a molar refractivity of 57.4±0.5 cm³ and a polar surface area of 99 Ų .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) presents a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes. This method showcases the potential application of ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate in generating compounds with significant antibacterial and antifungal activity. The compounds bearing electron-donating methoxy groups demonstrated emissions in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Material Science and Catalysis
Research by Sivakumar and Phani (2011) on poly(3,4-ethylenedioxythiophene) (PEDOT) films highlights a novel application in (electro-)catalysis. The PEDOT films, doped with metal particles and reagents like (cyano-)borohydride, demonstrated catalytic activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. Although not directly involving this compound, this research underscores the broader context of how related compounds can be integrated into advanced material science applications (Sivakumar & Phani, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(3-methoxy-4-nitropyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-3-17-8(13)4-5-11-6-7(12(14)15)9(10-11)16-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJICRPGNPRJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235944 | |
Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001500-79-3 | |
Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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